molecular formula C10H11NO3 B2387063 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime CAS No. 89836-47-5

3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime

Cat. No.: B2387063
CAS No.: 89836-47-5
M. Wt: 193.202
InChI Key: WECOMRHQOFQGJI-YRNVUSSQSA-N
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Description

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Scientific Research Applications

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

While the specific mechanism of action for 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime is not mentioned in the search results, oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase .

Safety and Hazards

While specific safety and hazard information for 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime is not available in the search results, it’s worth noting that some oximes are used as antidotes against nerve agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-3-oxopropanal O-methyloxime typically involves the reaction of 3-(2-hydroxyphenyl)-3-oxopropanal with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines or hydroxylamines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted oxime derivatives.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-Hydroxyphenyl)propan-2-one O-methyloxime: Similar in structure but differs in the position of the oxime group.

    Phenoxy acetamide derivatives: Share some structural similarities and are also investigated for their biological activities.

Uniqueness

3-(2-Hydroxyphenyl)-3-oxopropanal O-methyloxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(3E)-1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOMRHQOFQGJI-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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